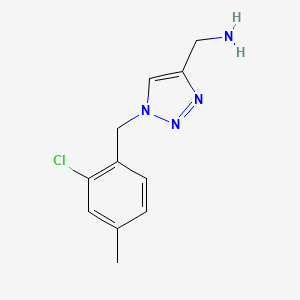

(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine

Description

(1-(2-Chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine is a triazole-based compound featuring a methanamine group at the 4-position of the triazole ring and a 2-chloro-4-methylbenzyl substituent at the 1-position. The triazole core is a versatile scaffold in medicinal and materials chemistry due to its hydrogen-bonding capacity and metabolic stability. The 2-chloro-4-methylbenzyl group introduces both lipophilic and electron-withdrawing characteristics, which can influence binding affinity, solubility, and pharmacokinetic properties.

Properties

IUPAC Name |

[1-[(2-chloro-4-methylphenyl)methyl]triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4/c1-8-2-3-9(11(12)4-8)6-16-7-10(5-13)14-15-16/h2-4,7H,5-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBUAGKSELLVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2C=C(N=N2)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(2-Chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : CHClNO

- Molecular Weight : 237.68 g/mol

- CAS Number : 1701706-94-6

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, studies have reported that derivatives of triazole compounds exhibit cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC values ranging from 0.19 µM to 5.13 µM .

- Mechanism of Action : The anticancer properties are believed to stem from the compound's ability to induce apoptosis in cancer cells. Flow cytometry analyses revealed that these compounds can arrest cell proliferation at the G1 phase and trigger apoptosis via increased caspase activity .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability with an IC value of approximately 2.41 µM against MCF-7 cells. This suggests that the compound may serve as a lead structure for developing new anticancer agents .

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 2.41 | Apoptosis induction |

| HCT-116 | 5.13 | Cell cycle arrest |

Study 2: Structure Activity Relationship (SAR)

A structure-activity relationship study highlighted that the presence of electron-withdrawing groups at specific positions on the aromatic ring enhances biological activity. The introduction of a chloro group at the para position significantly increased the potency of the triazole derivatives .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features of the target compound with similar triazolyl methanamine derivatives:

Key Observations :

- Lipophilicity : The benzyl group with chloro and methyl substituents confers higher lipophilicity than thiophene () or oxazoline derivatives (), impacting membrane permeability and logP.

- Biological Interactions : Thiophene-containing derivatives () may exhibit stronger π-π stacking, whereas oxazoline derivatives () offer hydrogen-bonding sites from the oxazoline oxygen.

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Core Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The key step in synthesizing 1,2,3-triazole derivatives such as (1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine is the CuAAC reaction, which regioselectively forms 1,4-disubstituted 1,2,3-triazoles under mild conditions.

-

- React an organic azide with a terminal alkyne in the presence of a copper(I) catalyst.

- Common catalysts include CuI or CuSO₄ combined with sodium ascorbate to generate Cu(I) in situ.

- Solvents typically used are acetonitrile, tert-butanol/water mixtures, or THF/water.

- Reaction temperature ranges from room temperature to reflux (~70°C).

- Reaction times vary from 2 to 6 hours depending on substrates and conditions.

-

- Azide derived from 2-chloro-4-methylbenzyl bromide (converted to azide via substitution with sodium azide).

- Alkyne bearing a protected or free amine functionality (e.g., propargylamine).

- CuI (2 equiv) and triethylamine (3 equiv) in acetonitrile at room temperature for 3 hours yielded triazole derivatives with 76-82% isolated yields after chromatographic purification.

Preparation of Key Precursors

-

- The 2-chloro-4-methylbenzyl azide is prepared by nucleophilic substitution of 2-chloro-4-methylbenzyl bromide or chloride with sodium azide in polar aprotic solvents such as DMF or DMSO at mild temperatures.

-

- Propargylamine or derivatives bearing protected amine groups are used as the alkyne partner to introduce the methanamine moiety on the triazole ring.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Azide formation | Sodium azide | DMF or DMSO | 50-80 °C | 2-6 h | >90 | Nucleophilic substitution |

| CuAAC cycloaddition | CuI or CuSO₄ + sodium ascorbate | Acetonitrile, t-BuOH/H2O, or THF/H2O | RT to 70 °C | 2-6 h | 76-99 | Mild, regioselective formation of 1,4-triazole |

| Work-up and purification | EtOAc, NH4Cl aq., brine, Na2SO4 | - | - | - | - | Extraction, drying, chromatography |

| Post-functionalization | If needed, nucleophilic substitution or reductive amination | Varies | Varies | Varies | Varies | To introduce or deprotect amine group |

Representative Research Findings

- In aqueous medium, CuAAC reactions catalyzed by CuI and triethylamine yielded 1,2,3-triazole derivatives with benzyl substituents similar to the target compound in yields up to 82%.

- Electrolytic copper powder has been reported as an effective catalyst for one-pot triazole synthesis from benzyl bromides, alkynes, and sodium azide, providing yields up to 99% for chlorobenzyl derivatives.

- Multi-solvent systems (tert-butanol/water/THF) under reflux with CuSO₄ and sodium ascorbate catalysis have been used to prepare triazole derivatives with various benzyl substituents and amine functionalities, facilitating easy purification by recrystallization.

Summary Table of Preparation Methods

Analytical and Characterization Notes

- Purity is typically confirmed by HPLC (>98%) and spectroscopic methods (1H NMR, 13C NMR).

- The characteristic triazole proton appears as a singlet around δ 8.6 ppm in 1H NMR.

- Benzyl methylene protons typically resonate near δ 5.6-5.7 ppm.

- Chlorine substitution on the benzyl ring is confirmed by shifts in aromatic proton signals and carbon resonances in 13C NMR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.